molecular formula C14H20N2O4 B558464 Boc-4-Amino-D-phenylalanine CAS No. 164332-89-2

Boc-4-Amino-D-phenylalanine

Cat. No. B558464
M. Wt: 280,32 g/mole
InChI Key: NDMVQEZKACRLDP-LLVKDONJSA-N
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Description

Boc-4-Amino-D-phenylalanine is a chemical compound with the molecular formula C14H20N2O4 . It is used as an intermediate in the synthesis of biotinylated amino acids .


Synthesis Analysis

A synthetic route to an N-BOC D-phenylalanine pharmaceutical intermediate suitable for rapid scale-up to 150-kg scale was developed. This seven-step route is based on the asymmetric hydrogenation of an N-acetyl dehydroamino-acid .


Molecular Structure Analysis

The molecular structure of Boc-4-Amino-D-phenylalanine is represented by the formula C14H20N2O4 .


Chemical Reactions Analysis

Boc-4-Amino-D-phenylalanine is involved in various chemical reactions. For instance, it is used in the synthesis of biotinylated amino acids .


Physical And Chemical Properties Analysis

Boc-4-Amino-D-phenylalanine is a white to off-white powder with a melting point of 150 - 180 °C (Lit.) . Its molecular weight is 280.32 g/mol .

Scientific Research Applications

Summary of the Application

The BOC group is used in organic synthesis for the protection of amines, including amino acids and amino alcohols . The BOC protection of amines is important in their synthetic applications .

Methods of Application

A green and eco-friendly route for the almost quantitative BOC protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols is reported in catalyst and solvent-free media under mild reaction conditions . The products were confirmed by 1H, 13C NMR, IR spectroscopy, and in some cases, elemental analysis .

Results or Outcomes

This protocol does not require any water quenches, solvent separations, and purification steps, such as recrystallization and column chromatography . This makes it a more eco-friendly and efficient method for BOC protection of amines .

2. Synthesis and Biological Study of Phenylalanine Amide Derivatives

Summary of the Application

Phenylalanine amide derivatives have been synthesized and studied for their biological activities . These compounds have shown antimicrobial and antioxidant activities .

Methods of Application

A series of amide derivatives of 4-nitro-L-phenylalanine were synthesized with good yield from 4-nitro-L-phenylalanine and substituted anilines using propylphosphonic anhydride (T3P) as a coupling reagent . The products were characterized through the IR, LC–MS, 1H and 13C NMR spectral studies .

Results or Outcomes

The resultant compounds were screened for antimicrobial and antioxidant activities . Some of the compounds showed activity against Microsporum gypsuem or Candida albicans, and a few of the compounds showed antibacterial activities . The resultant compounds also showed good activity for DPPH scavenging and ABTS assay methods .

3. Dual Protection of Amino Functions

Summary of the Application

Primary amines are unique because they can accommodate two such groups . This review highlights various aspects related to the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .

Methods of Application

The Boc group is used in organic synthesis for the protection of amines . Boc-substitution in Ts-compounds causes a considerable shift in the cleavage potentials to less negative values, indicating significant Boc/Ts interaction . This effect could be exploited for a rather mild, experimentally simple reductive cleavage of Boc-substituted arenesulfonamides by magnesium powder in dry methanol, only requiring sonication .

Results or Outcomes

Conversion of stable Ts-NH into acid-labile Boc-NH functions in two convenient steps by treatment with Boc2O/DMAP followed by magnesium reduction is often preparatively useful .

4. Synthesis of Gonadotropin-Releasing Hormone Antagonists

Summary of the Application

N-Boc-4-aminomethyl-L-phenylalanine is an important organic intermediate (building block) to synthesize substituted phenylalanine products . It has been used in the synthesis of gonadotropin-releasing hormone antagonists .

Methods of Application

The specific methods of application are not detailed in the source .

Results or Outcomes

The specific results or outcomes are not detailed in the source .

5. Facilitated Cleavage due to Mutual Interaction

Summary of the Application

This review highlights various aspects related to the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides . Attention is directed towards cases of facilitated cleavage due to mutual interaction between two protecting groups on the same nitrogen .

Methods of Application

Interestingly, Boc-substitution in Ts-compounds causes a considerable shift in the cleavage potentials to less negative values, indicating significant Boc/Ts interaction . This effect could be exploited for a rather mild, experimentally simple reductive cleavage of Boc-substituted arenesulfonamides by magnesium powder in dry methanol, only requiring sonication .

Results or Outcomes

Conversion of stable Ts-NH into acid-labile Boc-NH functions in two convenient steps by treatment with Boc2O/DMAP followed by magnesium reduction is often preparatively useful .

6. Synthesis of Substituted Phenylalanine Products

Summary of the Application

N-Boc-4-aminomethyl-L-phenylalanine is an important organic intermediate (building block) to synthesize substituted phenylalanine products .

Methods of Application

The specific methods of application are not detailed in the source .

Results or Outcomes

The specific results or outcomes are not detailed in the source .

Safety And Hazards

While specific safety and hazards information for Boc-4-Amino-D-phenylalanine is not available in the retrieved sources, general safety measures for handling chemical substances should be followed. These include ensuring adequate ventilation, avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and avoiding dust formation .

Future Directions

Recent advances in the chemistry of peptides containing fluorinated phenylalanines represent a hot topic in drug research. γ-Amino acids and peptides analogues are common constituents of building blocks for numerous biologically active molecules, pharmaceuticals, and natural products. In particular, γ-amino acids are providing better metabolic stability than α-amino acids .

properties

IUPAC Name

(2R)-3-(4-aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-4-6-10(15)7-5-9/h4-7,11H,8,15H2,1-3H3,(H,16,19)(H,17,18)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDMVQEZKACRLDP-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90427146
Record name 4-Amino-N-(tert-butoxycarbonyl)-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-4-Amino-D-phenylalanine

CAS RN

164332-89-2
Record name 4-Amino-N-[(1,1-dimethylethoxy)carbonyl]-D-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=164332-89-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-N-(tert-butoxycarbonyl)-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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